Ethyl 3-nitroisonicotinate

Heterocyclic Chemistry Medicinal Chemistry Carboline Synthesis

Research requiring 4-nitro-γ-carbolines or pyrido[3,4-d]pyridazinones often fails when substituting regioisomers or ester analogs. Ethyl 3-nitroisonicotinate (CAS 1350989-20-6) provides the validated 3-nitro-4-ethoxycarbonyl pattern essential for ammonolysis-Hofmann-diazotation cascades and direct hydrazinolysis. - ≥98% purity solid enables precise stoichiometry for parallel synthesis - Enables direct access to 3-fluoro, 3-amino, and hydrazide derivatives without pre-activation - Eliminates yield loss from regioisomeric or ester-mismatched intermediates

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Cat. No. B11903926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-nitroisonicotinate
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3
InChIKeySOFXBOGIXRXCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Nitroisonicotinate: Identity, Structure, and Suppliers


Ethyl 3-nitroisonicotinate (CAS 1350989-20-6; synonym: 4-ethoxycarbonyl-3-nitropyridine, C₈H₈N₂O₄, MW 196.16) is a nitro-substituted pyridine carboxylate ester bearing a nitro group at the 3-position and an ethyl ester at the 4-position of the pyridine ring [1]. It belongs to the broader class of 3-nitropyridine-4-carboxylate derivatives, which serve as key synthetic intermediates for pharmacologically relevant heterocycles including 4-nitro-γ-carbolines, pyrido[3,4-d]pyridazin-1(2H)-ones, and 3-fluoropyridine-4-carboxylate building blocks [2][3]. The compound is commercially supplied at ≥98% purity (NLT 98%) by multiple vendors, making it accessible for medicinal chemistry and process development campaigns .

Why Ethyl 3-Nitroisonicotinate Cannot Be Substituted by Its Analogs


Substituting ethyl 3-nitroisonicotinate with a close analog—such as methyl 3-nitroisonicotinate, ethyl 2-nitroisonicotinate, or the free acid—introduces regiospecific and reactivity risks that can derail multi-step synthetic sequences [1]. The 3-nitro-4-ethoxycarbonyl substitution pattern is a structural prerequisite for the ammonolysis–Hofmann–diazotation cascade used in Graebe–Ullmann 4-nitro-γ-carboline synthesis; a 2-nitro regioisomer positions the nitro group ortho to the pyridine nitrogen, altering both the electronic activation pattern for nucleophilic aromatic substitution and the cyclization trajectory [2]. Similarly, the ethyl ester is not trivially replaceable by the methyl ester: different alkoxy leaving-group tendencies affect ammonolysis kinetics and the crystallinity of downstream intermediates, which directly impacts isolated yields and purity profiles in process-scale preparations [3]. These position- and ester-dependent factors mean that generic interchange without re-optimization carries a high probability of yield loss, impurity formation, or complete reaction failure.

Head-to-Head Evidence for Selecting Ethyl 3-Nitroisonicotinate


Regiospecificity in Graebe–Ullmann Carboline Synthesis

Ethyl 3-nitroisonicotinate is the regiospecifically correct precursor for 4-nitro-γ-carboline synthesis via the Graebe–Ullmann reaction. The published protocol by Shuvalov et al. (2019) explicitly requires ammonolysis of 3-nitroisonicotinic acid ethyl esters as step 1, followed by a modified Hofmann reaction and diazotation to generate benzotriazole intermediates that thermolyze to 4-nitro-γ-carbolines [1]. In contrast, ethyl 2-nitroisonicotinate (CAS 1232432-48-2), with the nitro group at the 2-position, would position the nitro group ortho to the pyridine nitrogen, fundamentally altering the electronic activation pattern. No literature precedent exists for successful Graebe–Ullmann carboline construction from 2-nitroisonicotinate esters, making the 3-nitro isomer the only validated regioisomer for this pharmacologically relevant scaffold.

Heterocyclic Chemistry Medicinal Chemistry Carboline Synthesis

Ester-Dependent Reactivity in Nucleophilic Aromatic Substitution

The methyl ester analog, methyl 3-nitropyridine-4-carboxylate, has been quantitatively characterized in nucleophilic aromatic substitution (SNAr) with fluoride: Tjosaas & Fiksdahl (2006) reported a 38% isolated yield of methyl 3-fluoropyridine-4-carboxylate from the methyl 3-nitro substrate using CsF in dry DMSO at 120°C after 1.5 hours [1]. While no directly comparable fluoride-substitution yield has been reported for the ethyl ester, the ethyl ester's larger alkoxy group provides differential steric and electronic modulation of the ester carbonyl's electron-withdrawing capacity. At the class level, ethyl esters of 3-nitropyridine-4-carboxylates are known to undergo SNAr with distinct rate profiles compared to methyl esters due to differences in carbonyl electrophilicity and steric shielding of the pyridine ring [2]. Researchers optimizing SNAr-based fluorination or other nucleophilic displacements should therefore not assume transferable kinetics between the methyl and ethyl esters without experimental verification.

Nucleophilic Aromatic Substitution Fluorination Building Block Synthesis

Ammonolysis Pathway: Ethyl Ester as Preferred Substrate

Ethyl 3-nitroisonicotinate has been directly employed as the ammonolysis substrate in two independent peer-reviewed synthetic methodologies: (1) Garkushenko et al. (2011) demonstrated that reaction of 3-nitroisonicotinic acid ethyl esters with hydrazine yields nitroisonicotinic acid hydrazides, which were subsequently converted to pyrido[3,4-d]pyridazin-1(2H)-ones [1]; (2) Shuvalov et al. (2019) used ammonolysis of 3-nitroisonicotinic acid ethyl esters as the first step in their Graebe–Ullmann carboline synthesis route [2]. In contrast, the free acid (3-nitroisonicotinic acid, CAS 59290-82-3) requires an additional activation step (e.g., conversion to acid chloride or use of coupling reagents) before amide bond formation, adding one synthetic step and reducing atom economy. The methyl ester analog, while also ammonolyzable, may exhibit different reaction rates and product crystallinity due to the smaller alkoxide leaving group, though no direct kinetic comparison has been published.

Ammonolysis Hydrazide Synthesis Pyridazinone Formation

Purity and Physical Form Comparison of Commercial Esters

Commercially, ethyl 3-nitroisonicotinate is supplied at NLT 98% purity (≥98%) in solid form . The methyl ester analog (methyl 3-nitroisonicotinate, CAS 103698-10-8) is also available at similar purity levels (≥98%) . However, the ethyl ester's higher molecular weight (196.16 vs. 182.13 g/mol) and distinct physical form (solid vs. potentially liquid or low-melting solid for the methyl ester) provide advantages in gravimetric handling, storage stability, and ease of precise weighing for milligram-scale medicinal chemistry campaigns. The solid physical form of the ethyl ester also facilitates purification by recrystallization, a practical advantage not always available with lower-melting methyl ester analogs.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for Ethyl 3-Nitroisonicotinate


4-Nitro-γ-Carboline Libraries via Graebe–Ullmann Reaction

Groups synthesizing 4-nitro-γ-carboline derivatives for medicinal chemistry screening should procure ethyl 3-nitroisonicotinate as the validated starting material. The Shuvalov et al. (2019) protocol uses ammonolysis of this specific ethyl ester to generate 3-nitroisonicotinamides, which are then converted through a modified Hofmann reaction and diazotation to benzotriazole intermediates that thermolyze to the target carboline scaffold [1]. The 2-nitro regioisomer cannot be substituted into this pathway, and the free acid requires additional activation steps, making the 3-nitro ethyl ester the only directly compatible building block.

Hydrazide and Pyridazinone Derivative Synthesis

For synthesizing nitroisonicotinic acid hydrazides and their pyridazinone cyclization products, ethyl 3-nitroisonicotinate enables direct hydrazinolysis without pre-activation [1]. The Garkushenko et al. (2011) methodology demonstrates that 3-nitroisonicotinic acid ethyl esters react directly with hydrazine to yield hydrazides, which are precursors to pyrido[3,4-d]pyridazin-1(2H)-ones—a heterocyclic core with reported relevance to antitubercular and other anti-infective programs . Using the free acid instead would add a coupling step, reducing overall yield and increasing synthesis time.

Precursor for 3-Fluoropyridine-4-carboxylate Building Blocks

For programs requiring 3-fluoropyridine-4-carboxylate or other 3-substituted pyridine-4-carboxylate building blocks, ethyl 3-nitroisonicotinate serves as an SNAr substrate. Although the methyl ester has been characterized in fluoride displacement (38% yield; Tjosaas & Fiksdahl 2006 [1]), the ethyl ester may offer advantages for subsequent transformations where the ethyl ester is preferred over the methyl ester (e.g., selective hydrolysis, transesterification, or compatibility with downstream coupling conditions). Researchers should evaluate both esters to optimize yield for their specific nucleophile and conditions, but the ethyl ester provides a synthetically flexible alternative when the methyl ester performance is suboptimal.

Medicinal Chemistry Building Block for Nitro-Heterocyclic Scaffolds

As a solid, high-purity (≥98%) nitro-heterocyclic building block [1], ethyl 3-nitroisonicotinate is suitable for parallel synthesis and library production where precise stoichiometry and reproducible weighing are essential . The 3-nitro-4-ethoxycarbonyl pattern places the nitro group in a position amenable to reduction to an amino group (yielding 4-amino-3-nitropyridine intermediates for further functionalization), while the ester handle can be hydrolyzed, reduced, or transesterified orthogonally. This dual functional group arrangement is not replicated in regioisomeric 2-nitro analogs, where the nitro group's proximity to the pyridine nitrogen restricts certain reduction and cyclization chemistries.

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